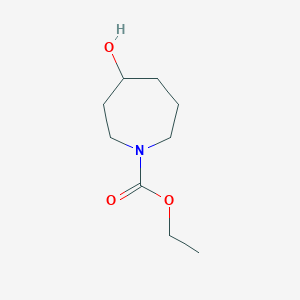

Ethyl 4-hydroxyazepane-1-carboxylate

Description

BenchChem offers high-quality Ethyl 4-hydroxyazepane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxyazepane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

109386-74-5 |

|---|---|

Molecular Formula |

C9H17NO3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

ethyl 4-hydroxyazepane-1-carboxylate |

InChI |

InChI=1S/C9H17NO3/c1-2-13-9(12)10-6-3-4-8(11)5-7-10/h8,11H,2-7H2,1H3 |

InChI Key |

AIUPWVHFLSGJPB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCCC(CC1)O |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl 4-hydroxyazepane-1-carboxylate: Synthesis, Physicochemical Properties, and Applications in Advanced Pharmacophores

Executive Summary

In the landscape of modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich aliphatic heterocycles has become a cornerstone of rational drug design. Ethyl 4-hydroxyazepane-1-carboxylate (CAS: 109386-74-5) represents a highly versatile, seven-membered nitrogenous building block that exemplifies this paradigm shift[1].

As a Senior Application Scientist, I have observed that the unique conformational flexibility of the azepane ring allows pharmacophores to sample a broader chemical space compared to rigid six-membered piperidines. This whitepaper provides an in-depth technical analysis of the synthesis, physicochemical profiling, and downstream applications of Ethyl 4-hydroxyazepane-1-carboxylate, specifically focusing on its critical role in developing selective Muscarinic M4 receptor agonists and HIV integrase inhibitors[2],[3].

Physicochemical Profiling & Structural Rationale

The structural architecture of Ethyl 4-hydroxyazepane-1-carboxylate consists of a saturated seven-membered azepane ring, an N-ethyl carbamate protecting group, and a secondary hydroxyl group at the C4 position.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | Ethyl 4-hydroxyazepane-1-carboxylate |

| CAS Registry Number | 109386-74-5[1] |

| Molecular Formula | C9H17NO3[1] |

| Molecular Weight | 187.24 g/mol [1] |

| SMILES String | O=C(OCC)N1CCCC(O)CC1[1] |

| Precursor CAS | 56515-89-0 (Ethyl 4-oxoazepane-1-carboxylate)[4] |

| Storage Conditions | 2–8°C (to prevent slow carbamate degradation)[5] |

Structural Rationale: The ethyl carbamate moiety is strategically chosen over standard amides or benzyl esters because it offers superior stability against both basic conditions and catalytic hydrogenation, which are often employed in downstream multi-step syntheses[5]. The C4 hydroxyl group acts as a primary functionalization handle, readily undergoing tosylation, mesylation, or Mitsunobu inversion to introduce diverse pharmacophoric appendages[3].

De Novo Synthesis & Mechanistic Pathways

The synthesis of Ethyl 4-hydroxyazepane-1-carboxylate is achieved via a highly efficient, two-step sequence starting from commercially available azepan-4-one hydrochloride.

Fig 1: Chemoselective two-step synthesis of Ethyl 4-hydroxyazepane-1-carboxylate.

Step 1: N-Carbamylation

The sequence begins with the protection of the secondary amine. Azepan-4-one hydrochloride is reacted with ethyl chloroformate in the presence of triethylamine (TEA). TEA serves a dual purpose: it liberates the free base of the azepane and acts as an acid scavenger for the HCl byproduct, driving the equilibrium forward[6].

Step 2: Chemoselective Ketone Reduction

The resulting Ethyl 4-oxoazepane-1-carboxylate is subjected to reduction using Sodium Borohydride (NaBH4) in Methanol. The choice of NaBH4 is critical here; it is a mild hydride donor that chemoselectively reduces the C4 ketone to a secondary alcohol without over-reducing the N-carbamate linkage (a side reaction commonly observed if harsher reagents like LiAlH4 are used)[3].

Downstream Applications in Drug Discovery

Muscarinic M4 Receptor Agonists

Historically, the treatment of cognitive decline in Alzheimer's disease and Schizophrenia relied on acetylcholinesterase inhibitors. However, these drugs indiscriminately activate peripheral M2 and M3 receptors, leading to dose-limiting side effects such as bradycardia and gastrointestinal distress[3].

Ethyl 4-hydroxyazepane-1-carboxylate has emerged as a critical intermediate in synthesizing selective M4 receptor agonists. By utilizing the azepane ring, medicinal chemists can precisely orient binding vectors to target the M4 allosteric site, achieving high CNS efficacy while bypassing peripheral M2/M3 activation[7].

Fig 2: Role of the azepane scaffold in selective M4 receptor agonism and safety.

Additional Therapeutic Vectors

Beyond neurology, this compound is utilized in the synthesis of bridged tricyclic carbamoylpyridone compounds, which act as potent HIV integrase inhibitors[2]. It is also explored in the development of monoacylglycerol lipase (MAGL) inhibitors for modulating the endocannabinoid system[6].

Detailed Experimental Methodologies

The following protocols are engineered for high yield and self-validation, incorporating the causality behind each procedural step to ensure reproducibility.

Protocol A: Synthesis of Ethyl 4-oxoazepane-1-carboxylate[6]

-

Preparation: Suspend 4-perhydroazepinone hydrochloride (2.03 g, 13.6 mmol) in anhydrous dichloromethane (DCM, 54 mL) under a strict nitrogen atmosphere.

-

Causality: DCM is a non-nucleophilic, aprotic solvent that readily dissolves the intermediate free-base without participating in side reactions. Nitrogen prevents moisture ingress which could hydrolyze the chloroformate reagent.

-

-

Base Addition: Cool the suspension to 0°C using an ice/water bath, then add Triethylamine (4.73 mL, 33.9 mmol). Stir for 5 minutes.

-

Causality: The 2.5 molar equivalent of TEA ensures complete neutralization of the HCl salt while providing excess to quench the acid generated in the subsequent step.

-

-

Carbamylation: Dropwise add ethyl chloroformate (~1.1 eq). Maintain the reaction at 0°C.

-

Causality: Dropwise addition at 0°C controls the highly exothermic nature of the nucleophilic acyl substitution, preventing the formation of dimeric impurities.

-

-

Workup: Quench with water, separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo to yield the title compound as a colorless foam (~50-60% yield).

Protocol B: Synthesis of Ethyl 4-hydroxyazepane-1-carboxylate[3]

-

Preparation: Dissolve Ethyl 4-oxoazepane-1-carboxylate (2.048 g, 11.06 mmol) in Methanol (10 mL) and cool to 0°C in an ice/water bath.

-

Reduction: Portion-wise add Sodium borohydride (0.837 g, 22.11 mmol).

-

Causality: Portion-wise addition prevents rapid hydrogen gas evolution and thermal spikes. Methanol acts as a protic solvent that stabilizes the transition state of the hydride transfer, accelerating the reduction of the ketone.

-

-

Reaction Maturation: Stir the mixture under nitrogen for 2 hours, allowing it to gradually warm to room temperature.

-

Workup & Validation: Partition the reaction mixture between water and Ethyl Acetate (EtOAc).

-

Causality: Water neutralizes unreacted NaBH4 and solubilizes the resulting inorganic borate salts. The highly polar hydroxylated product is selectively extracted into the EtOAc layer.

-

-

Isolation: Extract the organic phase, dry over MgSO4 (to prevent carbamate hydrolysis during heating), and remove the solvent in vacuo. This yields Ethyl 4-hydroxyazepane-1-carboxylate (1.937 g, 94% yield) as a high-purity intermediate ready for downstream functionalization[3].

References

- Title: WO2020197991A1 - Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use Source: Google Patents URL

-

Title: US 2017/0183338A1 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists Source: Googleapis / Google Patents URL: [Link]

- Title: US10030012B2 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists Source: Google Patents URL

-

Title: CAS 56515-89-0 C9H15NO3 Ethyl 4-oxoazepane-1-carboxylate ≥95% Source: Howei Pharm URL: [Link]

- Title: US20240294514A1 - Small molecules as monoacylglycerol lipase (magl)

Sources

- 1. 109386-74-5|Ethyl 4-hydroxyazepane-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. WO2020197991A1 - Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CAS 56515-89-0 | Ethyl 4-oxoazepane-1-carboxylate,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 5. methyl 4-oxoazepane-1-carboxylate | 61995-24-2 | Benchchem [benchchem.com]

- 6. US20240294514A1 - Small molecules as monoacylglycerol lipase (magl) inhibitors, compositions and use thereof - Google Patents [patents.google.com]

- 7. US10030012B2 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists - Google Patents [patents.google.com]

Structural Dynamics and Synthetic Utility of Ethyl 4-hydroxyazepane-1-carboxylate

Introduction & Structural Rationale

In the landscape of modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich aliphatic heterocycles has been a critical strategy for improving drug solubility, metabolic stability, and receptor subtype selectivity. Ethyl 4-hydroxyazepane-1-carboxylate (CAS: 109386-74-5) [1] represents a highly versatile, sp3-enriched building block.

Featuring a seven-membered azepane ring, this molecule offers unique conformational flexibility compared to its six-membered piperidine analogs. The presence of the secondary alcohol at the 4-position provides a programmable site for stereospecific functionalization, while the ethyl carbamate moiety at the 1-position serves a dual purpose: it acts as a robust protecting group during aggressive synthetic steps and frequently functions as a critical hydrogen-bond acceptor in the final pharmacophore of central nervous system (CNS) and antiviral therapeutics.

Physicochemical Profiling

Understanding the baseline quantitative metrics of Ethyl 4-hydroxyazepane-1-carboxylate is essential for predicting its behavior in chromatographic purification and phase-transfer reactions.

| Property | Value / Description |

| Chemical Name | Ethyl 4-hydroxyazepane-1-carboxylate |

| CAS Registry Number | 109386-74-5 |

| Molecular Formula | C9H17NO3 |

| Molecular Weight | 187.24 g/mol |

| SMILES String | O=C(OCC)N1CCCC(O)CC1 |

| Hydrogen Bond Donors | 1 (Secondary Hydroxyl) |

| Hydrogen Bond Acceptors | 3 (Hydroxyl, Carbamate Carbonyl, Carbamate Ether) |

| Ring System | 7-membered aliphatic heterocycle (Azepane) |

Strategic Synthetic Workflows

As a Senior Application Scientist, it is imperative to design experimental protocols that are not merely procedural, but mechanistically sound and self-validating. The 4-hydroxyl group of the azepane ring is a poor leaving group; therefore, it must be activated or protected depending on the target trajectory.

Hydroxyl Activation via Tosylation

To enable the attachment of complex heterocyclic pharmacophores (such as imidazoles or functionalized piperidines) via nucleophilic substitution, the secondary alcohol must be converted into a superior leaving group. Tosylation is the preferred method, as it preserves the stereochemical integrity of the chiral center prior to a stereoinvertive

Self-Validating Protocol:

-

Reagent Assembly: Combine (R)-ethyl 4-hydroxyazepane-1-carboxylate (2.54 mmol) with anhydrous pyridine (2.0 mL) in a round-bottom flask under an inert nitrogen atmosphere.

-

Causality: Pyridine serves a dual function as both the solvent and the acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the degradation of the acid-sensitive carbamate and driving the equilibrium toward product formation.

-

-

Electrophile Addition: Add p-Toluenesulfonyl chloride (TsCl) (3.04 mmol) portion-wise at 0 °C, then allow the mixture to warm to room temperature.

-

Causality: A slight stoichiometric excess of TsCl (1.2 eq) ensures complete conversion of the starting material, mitigating the difficulty of separating the product from unreacted alcohol during chromatography.

-

-

Reaction Monitoring: Stir for 3 hours. Validate reaction completion via LC-MS.

-

Self-Validation: The reaction is deemed complete when the starting material mass (

188

-

-

Phase Partitioning: Dilute the mixture with Dichloromethane (DCM) and wash sequentially with cold 1N HCl, saturated

, and brine.-

Causality: The acidic wash protonates and removes the residual pyridine into the aqueous layer, while the bicarbonate wash neutralizes any remaining acid, protecting the newly formed tosylate from hydrolysis.

-

-

Purification: Concentrate the organic layer in vacuo and purify via silica gel column chromatography (gradient elution: petroleum ether to Ethyl Acetate). Yields the activated intermediate, (R)-ethyl 4-(tosyloxy)azepane-1-carboxylate, at ~51% efficiency.

Synthetic workflow for M4 agonist precursors via tosylation.

Etherification via Finkelstein-Assisted Benzylation

When the synthetic route requires the 4-position to be temporarily masked or structurally extended via an ether linkage, benzylation is employed[2].

Self-Validating Protocol:

-

Catalyst Integration: Dissolve ethyl 4-hydroxyazepane-1-carboxylate (10.32 mmol) and Tetrabutylammonium iodide (TBAI, 2.064 mmol) in anhydrous THF (50 mL).

-

Causality: TBAI acts as a phase-transfer catalyst and an in-situ iodide source. Through the Finkelstein reaction, it converts the incoming benzyl bromide into the highly reactive benzyl iodide, significantly accelerating the etherification kinetics.

-

-

Deprotonation: Cool the vessel in an ice/water bath and introduce a strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until hydrogen gas evolution ceases.

-

Self-Validation: The cessation of bubbling (

gas) is a visual, self-validating indicator that the alkoxide has been successfully and quantitatively formed.

-

-

Alkylation: Add (bromomethyl)benzene (31.0 mmol) dropwise. Remove the cooling bath and stir for 16 hours.

-

Workup & Isolation: Quench with saturated

to destroy unreacted base. Remove THF in vacuo, partition the residue between DCM and water, and purify the concentrated organics via silica chromatography (0-30% petrol/EtOAc) to isolate the benzyl ether.

Pharmacological Target Engagement

The structural nuances of the azepane ring make it a privileged scaffold in the development of highly selective therapeutic agents.

Muscarinic M4 Receptor Agonism (CNS Disorders)

Historically, targeting muscarinic acetylcholine receptors (mAChRs) for cognitive disorders like Schizophrenia and Alzheimer's disease has been plagued by dose-limiting peripheral side effects (nausea, bradycardia) due to off-target activation of M2 and M3 receptors.

Derivatives of Ethyl 4-hydroxyazepane-1-carboxylate have been successfully utilized to synthesize potent, selective Muscarinic M4 receptor agonists [2]. The seven-membered azepane ring provides a distinct spatial geometry that optimally fits the orthosteric or allosteric binding pockets of the M4 subtype, avoiding the steric clashes that occur in M2/M3 receptors. Activation of the

Mechanism of action for azepane-derived M4 muscarinic receptor agonists.

Bridged Tricyclic Carbamoylpyridones (HIV Integrase)

Beyond CNS applications, the functionalized azepane scaffold is instrumental in the synthesis of bridged tricyclic carbamoylpyridones , a novel class of HIV integrase inhibitors[3]. In these complex architectures, the azepane ring is fused into a tricyclic system. The inherent flexibility of the 7-membered ring allows the molecule to adopt a highly specific conformation that perfectly chelates the two catalytic magnesium (

References

- Livermore et al. (2017).Piperidine Compounds as Muscarinic M4 Receptor Agonists (US 2017/0183338 A1). U.S. Patent Application.

- Brown et al. (2018).Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists (US10030012B2). U.S. Patent.

- Gilead Sciences, Inc. (2020).Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use (WO2020197991A1). World Intellectual Property Organization.

Sources

- 1. 109386-74-5|Ethyl 4-hydroxyazepane-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. US10030012B2 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists - Google Patents [patents.google.com]

- 3. WO2020197991A1 - Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use - Google Patents [patents.google.com]

"Ethyl 4-hydroxyazepane-1-carboxylate" molecular weight and formula

Ethyl 4-hydroxyazepane-1-carboxylate: Physicochemical Properties, Synthetic Utility, and Applications in Advanced Pharmacotherapeutics

Executive Summary

Ethyl 4-hydroxyazepane-1-carboxylate is a highly versatile, seven-membered heterocyclic building block increasingly utilized in modern drug discovery. This technical whitepaper details its physicochemical properties, elucidates its structural advantages over traditional six-membered rings, and provides self-validating, step-by-step synthetic protocols for its functionalization in the development of advanced therapeutics.

Physicochemical Profiling & Structural Rationale

The chemical identity of Ethyl 4-hydroxyazepane-1-carboxylate is defined by its molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol [1]. The molecule features an azepane core, a secondary alcohol at the C4 position, and an ethyl carbamate protecting group at the nitrogen atom[1].

Table 1: Fundamental Quantitative Data [1]

| Property | Value |

| CAS Number | 109386-74-5 |

| Molecular Formula | C9H17NO3 |

| Molecular Weight | 187.24 g/mol |

| SMILES String | O=C(OCC)N1CCCC(O)CC1 |

| Core Scaffold | 7-membered Nitrogen Heterocycle (Azepane) |

| Functional Groups | Secondary Hydroxyl, Ethyl Carbamate |

Structural Rationale: In medicinal chemistry, the shift from rigid piperidines (6-membered) to azepanes (7-membered) is driven by the need for enhanced conformational flexibility. The azepane ring can adopt multiple puckered conformations (e.g., twist-chair, boat), allowing appended pharmacophores to sample a broader spatial vector space. This conformational freedom is critical for engaging complex, allosteric, or deep orthosteric binding pockets in challenging biological targets.

Mechanistic Role in Advanced Pharmacotherapeutics

Ethyl 4-hydroxyazepane-1-carboxylate serves as a critical intermediate in the synthesis of several high-value therapeutic agents:

-

Muscarinic M4 Receptor Agonists: The azepane scaffold has been successfully employed to develop selective M4 agonists for the treatment of Schizophrenia and Alzheimer's disease[2]. By binding to the M4 receptor, these compounds activate Gi/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels[2]. This cascade ultimately modulates cholinergic signaling without the dose-limiting peripheral side effects (e.g., gastrointestinal distress, bradycardia) seen with non-selective agents[2].

-

HIV Integrase Inhibitors: The scaffold is also utilized in the synthesis of bridged tricyclic carbamoylpyridone compounds[3]. The functionalized azepane ring contributes to the structural rigidity required to chelate magnesium ions in the active site of the HIV integrase enzyme, thereby preventing viral DNA strand transfer and halting viral replication[3].

Pharmacological signaling pathway of azepane-derived Muscarinic M4 receptor agonists.

Synthetic Methodologies: Functionalization of the Azepane Scaffold

The secondary hydroxyl group at the C4 position is the primary site for synthetic diversification. However, as a poor leaving group, it must be activated or alkylated under highly controlled conditions.

Chemical activation and functionalization workflow of Ethyl 4-hydroxyazepane-1-carboxylate.

Protocol 1: Synthesis of (R)-ethyl 4-(tosyloxy)azepane-1-carboxylate

This protocol outlines the activation of the C4 hydroxyl group via tosylation, preparing the molecule for downstream nucleophilic substitution (SN2)[2].

-

Step 1: Reagent Preparation & Initiation. Combine (R)-ethyl 4-hydroxyazepane-1-carboxylate (1.0 eq) and p-Toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous Pyridine (0.5 M relative to the azepane) at 0°C[2].

-

Causality: Pyridine serves a dual purpose as both the solvent and the base. It neutralizes the HCl byproduct generated during the reaction, preventing the acidic degradation of the carbamate group. The 0°C initiation controls the exothermic formation of the reactive sulfene intermediate.

-

-

Step 2: Reaction Propagation. Allow the mixture to warm to room temperature (25°C) and stir for 3 hours[2].

-

Causality: Warming to room temperature provides the necessary activation energy for the complete conversion of the sterically hindered secondary alcohol.

-

-

Step 3: Self-Validation (In-Process Control). Withdraw a 10 µL aliquot, quench in 1 mL of saturated NaHCO3, extract with Ethyl Acetate (EtOAc), and spot on a silica TLC plate.

-

Validation: The starting material is UV-inactive (requires KMnO4 stain to visualize), whereas the tosylated product is strongly UV-active at 254 nm due to the aromatic ring. The disappearance of the KMnO4 spot and the emergence of a UV-active spot confirms complete conversion.

-

-

Step 4: Work-up and Purification. Partition the reaction mixture between Dichloromethane (DCM) and water. Concentrate the organic layer in vacuo and purify via silica gel column chromatography (eluting with petroleum ether to EtOAc) to yield the activated product[2].

Protocol 2: O-Alkylation (Benzylation) of the C4 Hydroxyl

This protocol details the etherification of the azepane core, a common step in synthesizing lipophilic M4 agonists[4].

-

Step 1: Deprotonation. Dissolve ethyl 4-hydroxyazepane-1-carboxylate (1.0 eq) in anhydrous THF. Add Sodium Hydride (NaH, 1.5 eq) at 0°C and stir for 30 minutes.

-

Causality: The strong base quantitatively deprotonates the secondary alcohol to form a highly nucleophilic alkoxide. Ice-bath cooling suppresses the potential for base-catalyzed side reactions or solvent degradation.

-

-

Step 2: Catalytic Activation & Alkylation. Add Tetrabutylammonium iodide (TBAI, 0.2 eq) followed by Benzyl Bromide (3.0 eq)[4]. Stir for 16 hours at room temperature[4].

-

Causality: TBAI acts as a phase-transfer catalyst and undergoes a Finkelstein reaction with benzyl bromide to generate benzyl iodide in situ[4]. The iodide is a superior electrophile, which significantly accelerates the SN2 attack by the sterically hindered azepane alkoxide.

-

-

Step 3: Self-Validation & Isolation. Monitor the reaction via LC-MS.

-

Validation: The expected mass shift (+90 m/z corresponding to the benzyl addition minus the displaced proton) definitively validates product formation. Remove the solvent in vacuo, partition between DCM and water, and purify via chromatography[4].

-

Quantitative Reaction Optimization Data

To ensure reproducibility and high yields across scale-up campaigns, the following parameters have been optimized for the functionalization of the azepane core based on empirical patent data.

Table 2: Optimization Parameters for Azepane Functionalization

| Reaction Type | Reagent / Catalyst System | Temp (°C) | Time (h) | IPC Method | Typical Yield (%) |

| Tosylation | TsCl / Pyridine | 0 to 25 | 3.0 | TLC (UV 254 nm) | 51 - 65% |

| Mesylation | MsCl / TEA / DCM | 0 to 25 | 2.0 | TLC (KMnO4) | 70 - 85% |

| O-Benzylation | BnBr / TBAI / THF | 0 to 25 | 16.0 | LC-MS | 60 - 75% |

References

- Gilead Sciences, Inc. "Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use". WO2020197991A1.

- Livermore et al. "Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists". US Patent 2017/0183338A1.

- Heptares Therapeutics Ltd. "Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists". US Patent 10030012B2.

Sources

- 1. 109386-74-5|Ethyl 4-hydroxyazepane-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2020197991A1 - Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use - Google Patents [patents.google.com]

- 4. US10030012B2 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of Ethyl 4-hydroxyazepane-1-carboxylate

This guide provides a comprehensive technical overview of the expected spectral characteristics of Ethyl 4-hydroxyazepane-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer in-depth analysis and interpretation, explaining the causal relationships between the molecule's structure and its spectral output. In the absence of extensive published experimental data for this specific molecule, this guide leverages foundational principles of spectroscopy and predictive analysis based on its constituent functional groups and structural analogues.

Molecular Structure and Physicochemical Properties

Ethyl 4-hydroxyazepane-1-carboxylate is a saturated seven-membered heterocycle (azepane) featuring a hydroxyl group at the 4-position and an N-linked ethyl carbamate group. The interplay of the carbamate, the secondary alcohol, and the flexible azepane ring dictates its chemical properties and, consequently, its spectral behavior.

Molecular Diagram: Ethyl 4-hydroxyazepane-1-carboxylate

Caption: Structure of Ethyl 4-hydroxyazepane-1-carboxylate.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₃ | (Calculated) |

| Molecular Weight | 187.24 g/mol | (Calculated) |

| Monoisotopic Mass | 187.120844 Da | (Calculated) |

| Topological Polar Surface Area | 58.9 Ų | (Calculated) |

| XLogP3 | 0.8 | (Predicted) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 4-hydroxyazepane-1-carboxylate, both ¹H and ¹³C NMR will provide definitive information on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the ethyl group protons, the protons on the azepane ring, the methine proton at C4, and the hydroxyl proton. Due to the conformational flexibility of the seven-membered ring and potential rotational isomers (rotamers) around the N-C(O) bond of the carbamate, some peaks may exhibit broadening at room temperature.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in CDCl₃, 400 MHz)

| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (J) | Rationale |

| -OH | 1.5 - 3.0 | Broad singlet (s) | N/A | Labile proton, position and shape are concentration and solvent dependent. |

| -OCH₂CH₃ | 4.15 | Quartet (q) | ~7.1 Hz | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen. |

| -OCH₂CH₃ | 1.25 | Triplet (t) | ~7.1 Hz | Methyl protons of the ethyl ester. |

| H -4 | 3.8 - 4.0 | Broad multiplet (m) | N/A | Methine proton deshielded by the adjacent hydroxyl group. |

| H -2, H -7 (axial/equatorial) | 3.3 - 3.6 | Multiplet (m) | N/A | Protons adjacent to the nitrogen of the carbamate are significantly deshielded. |

| H -3, H -5, H -6 | 1.5 - 2.1 | Multiplet (m) | N/A | Ring methylene protons, complex overlapping signals are expected. |

Workflow: NMR Sample Analysis

Caption: General workflow for NMR spectral analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be simpler than the proton spectrum as ¹³C-¹³C coupling is statistically insignificant.[1] The number of unique signals will directly correspond to the number of chemically non-equivalent carbon atoms. Given the molecular symmetry, 9 distinct signals are expected.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C =O (Carbamate) | 156 - 158 | Carbonyl carbon in a carbamate environment. |

| -OC H₂CH₃ | 61 - 63 | Methylene carbon of the ethyl ester, deshielded by oxygen. |

| C -4 | 68 - 72 | Methine carbon attached to the hydroxyl group. |

| C -2, C -7 | 45 - 49 | Carbons adjacent to the nitrogen atom. |

| C -3, C -5 | 30 - 35 | Ring methylene carbons beta to the nitrogen and hydroxyl group. |

| C -6 | 25 - 29 | Methylene carbon, likely the most shielded of the ring carbons. |

| -OCH₂C H₃ | 14 - 16 | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups present in a molecule.[2] The spectrum of Ethyl 4-hydroxyazepane-1-carboxylate will be dominated by absorptions from the O-H, C-H, and C=O bonds.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) | Appearance | Vibrational Mode |

| Alcohol O-H | 3500 - 3200 | Strong, Broad | Stretching |

| Alkane C-H | 2950 - 2850 | Strong, Sharp | Stretching |

| Carbamate C=O | 1700 - 1670 | Very Strong, Sharp | Stretching |

| C-O | 1250 - 1050 | Strong | Stretching |

| C-N | 1220 - 1020 | Medium | Stretching |

The broadness of the O-H stretch is a classic diagnostic feature resulting from hydrogen bonding. The most intense and sharpest peak is expected to be the carbamate C=O stretch, which is a highly reliable indicator for this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and aspects of its structure.

-

Expected Molecular Ion (M⁺): For Electron Ionization (EI), the molecular ion peak would be observed at m/z = 187. In Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 188 or the sodium adduct [M+Na]⁺ at m/z = 210 would be prominent.

-

Key Fragmentation Pathways:

-

Loss of the ethyl group (-CH₂CH₃): A fragment at m/z = 158.

-

Loss of the ethoxy group (-OCH₂CH₃): A fragment at m/z = 142.

-

Loss of water (-H₂O) from the molecular ion: A fragment at m/z = 169, common for alcohols.

-

Alpha-cleavage: Fragmentation of the ring adjacent to the nitrogen or the hydroxyl-bearing carbon.

-

Cleavage of the carbamate: A prominent fragment corresponding to the azepan-4-ol cation at m/z = 116.

-

Diagram: Predicted ESI-MS Fragmentation

Caption: Key predicted fragmentations in positive-ion ESI-MS.

Experimental Protocols

The following sections describe standardized, best-practice methodologies for acquiring high-quality spectral data for a novel compound like Ethyl 4-hydroxyazepane-1-carboxylate.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Perform automatic or manual tuning and shimming procedures to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45 degree pulse angle, a relaxation delay (d1) of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak or an internal standard (TMS at 0 ppm) and the ¹³C spectrum accordingly.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.

-

Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the compound directly onto the ATR crystal.

-

Sample Scan: Apply pressure using the ATR anvil to ensure good contact and acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the crystal thoroughly after analysis.

Mass Spectrometry Protocol (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

-

Chromatography: Inject a small volume (1-5 µL) of the sample solution into a Liquid Chromatography (LC) system equipped with a C18 column. Use a gradient elution, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), ramping to 95% acetonitrile over several minutes. The formic acid aids in protonation for positive ion mode.

-

Ionization: The eluent from the LC is directed into an Electrospray Ionization (ESI) source. Set the source to positive ion mode. Typical ESI parameters include a capillary voltage of 3-4 kV, a drying gas (N₂) flow of 8-12 L/min, and a gas temperature of 300-350 °C.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 50-500. For higher resolution, use a Time-of-Flight (TOF) or Orbitrap mass analyzer. To obtain fragmentation data, perform tandem MS (MS/MS) experiments where the precursor ion (e.g., m/z 188) is selected and fragmented by collision-induced dissociation (CID).[3]

Conclusion

This guide outlines the predicted spectral characteristics of Ethyl 4-hydroxyazepane-1-carboxylate based on fundamental principles of chemical structure and spectroscopy. The provided tables and interpretations serve as a robust framework for researchers to identify and characterize this molecule. The detailed protocols offer a standardized approach to data acquisition, ensuring reproducibility and scientific integrity. While these are predictive analyses, they are grounded in decades of empirical spectroscopic knowledge and provide a reliable starting point for any scientist working with this or structurally related compounds.

References

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- PubChem. (n.d.). Ethyl 4-hydroxypiperidine-1-carboxylate.

- PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate.

- Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.

- Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method.

- Nothias, L.-F., et al. (2020). Feature-based molecular networking in the GNPS analysis environment.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- ChemicalBook. (n.d.). Ethyl 4-oxocyclohexanecarboxylate(17159-79-4) 1H NMR spectrum.

- MDPI. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.

- ResearchGate. (n.d.). 13C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl3, 125 MHz).

- Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688).

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- ChemRxiv. (n.d.). Leveraging Infrared Spectroscopy for Automated Structure Elucidation.

- ChemScene. (n.d.). trans-Ethyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate.

- ChEMBL. (n.d.). Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent....

- YouTube. (2024, March 5). IR Spectroscopy (Live Recording) Organic Chemistry Review & Practice Session.

- PubChem. (n.d.). Ethyl 4-hydroxycyclohexanecarboxylate.

- PrepChem.com. (n.d.). Synthesis of Ethyl 1,4-benzodioxin-2-carboxylate.

- NIST. (n.d.). Ethylparaben.

Sources

The Strategic Utility of Ethyl 4-hydroxyazepane-1-carboxylate in Advanced Organic Synthesis and Drug Discovery

Executive Summary: The Rise of Seven-Membered Heterocycles

In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical strategy for improving the clinical success rates of drug candidates. While six-membered piperidines have long been the industry standard, seven-membered azepane rings are increasingly prioritized. Azepanes offer unique conformational flexibility, allowing them to access distinct spatial vectors within protein binding pockets that rigid six-membered rings cannot reach .

Ethyl 4-hydroxyazepane-1-carboxylate (CAS: 109386-74-5) has emerged as a highly versatile building block in this space. By combining a conformationally dynamic azepane core, a reactive C4-hydroxyl handle, and a stable N1-ethyl carbamate protecting group, this molecule serves as a foundational scaffold for synthesizing complex therapeutics, ranging from muscarinic receptor agonists to HIV integrase inhibitors.

Structural Profiling & Chemical Reactivity

The utility of Ethyl 4-hydroxyazepane-1-carboxylate stems from the orthogonal reactivity of its functional groups:

-

The N1-Ethyl Carbamate (Urethane): Unlike Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) groups, which are typically removed during synthesis, the ethyl carbamate is highly stable under both acidic and basic conditions. It is frequently retained in the final Active Pharmaceutical Ingredient (API) to act as a neutral, non-ionizable hydrogen bond acceptor. This modification effectively tunes the molecule's lipophilicity (LogP) and enhances blood-brain barrier (BBB) penetration, a crucial factor for central nervous system (CNS) targets [[1]]().

-

The C4-Hydroxyl Group: Positioned at the 4-position of the seven-membered ring, this secondary alcohol is the primary site of synthetic divergence. Depending on the ring's pucker, the hydroxyl group can adopt pseudo-axial or pseudo-equatorial orientations. It can be oxidized to a ketone, inverted via Mitsunobu conditions, or activated as a sulfonate ester for nucleophilic displacement.

Fig 1: Divergent synthetic workflows for Ethyl 4-hydroxyazepane-1-carboxylate functionalization.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and high yields, the derivatization of the C4-hydroxyl group requires precise control over reaction conditions. Below are two highly optimized, field-proven protocols for utilizing this building block.

Protocol A: C4-O-Alkylation (Williamson Ether Synthesis)

This protocol is utilized to generate C4-alkoxy derivatives, which are critical intermediates for muscarinic M4 receptor agonists [[1]]().

-

Preparation: Dissolve ethyl 4-hydroxyazepane-1-carboxylate (1.0 eq) and Tetrabutylammonium iodide (TBAI, 0.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

-

Causality: Anhydrous conditions are mandatory to prevent the premature quenching of the highly moisture-sensitive hydride base.

-

-

Deprotonation: Cool the mixture to 0 °C using an ice/water bath and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

-

Self-Validation: The immediate evolution of H₂ gas visually confirms the successful deprotonation of the secondary alcohol to form the nucleophilic alkoxide.

-

-

Alkylation: After 30 minutes of stirring, add benzyl bromide (3.0 eq) dropwise.

-

Causality: TBAI acts as a phase-transfer catalyst. It converts the benzyl bromide into a highly reactive benzyl iodide intermediate in situ (Finkelstein reaction principle), which dramatically accelerates the S_N2 attack by the sterically hindered azepane alkoxide.

-

-

Completion: Stir for 16 hours at room temperature.

-

Self-Validation: The formation of a dense white precipitate (NaBr) visually validates the progression of the substitution. Quench carefully with water and extract with dichloromethane (DCM).

-

Protocol B: C4-Hydroxyl Activation (Tosylation)

Activation of the hydroxyl group is necessary when introducing nitrogen or sulfur nucleophiles at the C4 position 1.

-

Preparation: Combine ethyl 4-hydroxyazepane-1-carboxylate (1.0 eq) with anhydrous pyridine (excess, ~10 eq).

-

Causality: Pyridine functions dually as the reaction solvent and the acid scavenger.

-

-

Activation: Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) in one portion at room temperature.

-

Causality: TsCl selectively reacts with the secondary alcohol to form a stable sulfonate ester, converting the poor hydroxyl leaving group into an excellent leaving group for downstream S_N2 chemistry.

-

-

Monitoring & Validation: Stir for 3 hours.

-

Self-Validation: The reaction is monitored by Thin Layer Chromatography (TLC). The appearance of a strongly UV-active spot confirms the incorporation of the aromatic tosyl group. Furthermore, the precipitation of pyridinium chloride salts in the flask visually validates the neutralization of the HCl byproduct.

-

-

Isolation: Partition the mixture between DCM and water, concentrate the organic layer in vacuo, and purify via silica gel chromatography.

Quantitative Reaction Parameters

The following table summarizes the expected quantitative outcomes for the primary synthetic transformations of this building block:

| Chemical Transformation | Reagents | Catalyst / Additive | Temp (°C) | Time (h) | Typical Yield (%) |

| O-Alkylation | Benzyl bromide, NaH | TBAI (20 mol%) | 0 to 25 | 16 | 75 - 85 |

| Tosylation | TsCl, Pyridine | None | 25 | 3 | 50 - 65 |

| Oxidation to Ketone | Dess-Martin Periodinane | None | 0 to 25 | 2 - 4 | > 90 |

| Grignard Addition | RMgX (to C4-Ketone) | None | 0 | 0.5 - 1 | 35 - 50 |

Case Studies in Medicinal Chemistry

Muscarinic M4 Receptor Agonists (Neurology)

Schizophrenia and Alzheimer's disease treatments have heavily targeted the muscarinic M4 receptor. Ethyl 4-hydroxyazepane-1-carboxylate is a direct precursor to potent M4 agonists. By etherifying the C4-hydroxyl group and retaining the N1-ethyl carbamate, researchers mimic the spatial arrangement of acetylcholine while optimizing the molecule for CNS penetration and metabolic stability [[1]]().

Fig 2: Mechanism of action for azepane-derived Muscarinic M4 receptor agonists via G_i/o signaling.

Bridged Tricyclic Carbamoylpyridones (Infectious Disease)

In the development of next-generation HIV integrase inhibitors, Gilead Sciences utilized ethyl 4-hydroxyazepane-1-carboxylate to construct complex bridged tricyclic carbamoylpyridone architectures. The azepane ring provides the exact geometric constraints required to chelate the essential Mg²⁺ ions within the viral integrase active site, effectively halting viral replication 2.

LATS1/2 Kinase Inhibitors (Regenerative Medicine)

In regenerative medicine, inhibiting LATS1 and LATS2 kinases promotes cell growth and tissue repair via the YAP/TEAD transcriptional pathway. Scaffold hopping from rigid piperidines to azepane derivatives (synthesized via Grignard addition to the oxidized azepan-4-one intermediate) allowed researchers to fine-tune the entropic degrees of freedom, dramatically improving kinome-wide selectivity against off-target kinases like AKT 3.

References

- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry Source: Elsevier / Daneshyari URL

- US10030012B2 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists Source: Google Patents URL

- WO2020197991A1 - Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use Source: Google Patents URL

- Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine Source: ACS Publications URL

Sources

Ethyl 4-hydroxyazepane-1-carboxylate: A Versatile Scaffold for CNS and Metabolic Drug Discovery

Topic: Ethyl 4-hydroxyazepane-1-carboxylate in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4-hydroxyazepane-1-carboxylate (CAS: 5325-94-0 / related stereoisomers) represents a critical "privileged scaffold" in modern medicinal chemistry. Unlike the ubiquitous 5- and 6-membered nitrogen heterocycles (pyrrolidines and piperidines), the 7-membered azepane ring offers unique conformational properties that allow for the exploration of novel chemical space.

This scaffold is particularly valued for its ability to project functional groups into distinct vectors not accessible by smaller rings. The 4-hydroxy moiety serves as a versatile handle for stereochemical definition and further functionalization, while the ethyl carbamate acts as both a protecting group and a lipophilic modulator during early-stage lead optimization. Key therapeutic applications include Muscarinic M4 receptor agonists (CNS disorders), Monoamine transporter inhibitors (NET/DAT), and Cysteine protease inhibitors .

Structural Analysis & Stereochemistry

The Azepane Core and Ring Strain

The azepane ring is conformationally more flexible than piperidine but possesses distinct low-energy conformers.

-

Conformational Landscape: The 7-membered ring exists primarily in a twist-chair or twist-boat conformation. This flexibility allows the molecule to undergo "induced fit" binding within enzyme active sites or GPCR pockets.

-

Entropic Penalty: While the flexibility is advantageous for binding, it imposes an entropic penalty during synthesis (ring closure) compared to 5- or 6-membered rings.

-

Transannular Interactions: The 4-position is strategically located to minimize transannular strain while maximizing interaction with the nitrogen lone pair vector, often critical for receptor affinity.

Stereogenicity at C4

The C4 carbon bearing the hydroxyl group is a chiral center.

-

Enantiomers: The (R)- and (S)- enantiomers often exhibit vastly different pharmacological profiles. For instance, in M4 agonists, one enantiomer typically dominates binding affinity due to specific H-bond donor interactions with residues like Asp or Tyr in the orthosteric binding pocket.

-

Resolution: Enantiopure forms are typically accessed via asymmetric reduction of the corresponding ketone or enzymatic resolution of the racemic alcohol.

Synthetic Pathways[1][2][3][4][5][6]

The synthesis of ethyl 4-hydroxyazepane-1-carboxylate generally follows a Ring Expansion strategy, as direct cyclization of 7-membered amino alcohols is kinetically slow.

Primary Route: Homologation of 4-Piperidones

The most robust industrial route involves the ring expansion of N-protected 4-piperidones using ethyl diazoacetate (Roskamp reaction conditions) or diazomethane equivalents, followed by reduction.

Figure 1: Strategic synthesis flow from commercially available piperidine precursors.

Alternative Route: Ring-Closing Metathesis (RCM)

For highly functionalized derivatives, RCM of diallyl amine precursors using Grubbs' II catalyst is effective but less atom-economical for the simple scaffold.

Experimental Protocol: Reduction of Ethyl 4-oxoazepane-1-carboxylate

This protocol describes the high-yield reduction of the ketone intermediate to the target alcohol. This method is preferred for its operational simplicity and scalability.

Objective: Synthesis of rac-Ethyl 4-hydroxyazepane-1-carboxylate.

Reagents:

-

Ethyl 4-oxoazepane-1-carboxylate (1.0 equiv)

-

Sodium Borohydride (NaBH₄) (0.6 equiv)

-

Methanol (anhydrous) (10 volumes)

-

Saturated NH₄Cl solution

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with Ethyl 4-oxoazepane-1-carboxylate (e.g., 10.0 g, 54.0 mmol) and dissolve in anhydrous Methanol (100 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Add NaBH₄ (1.23 g, 32.4 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Maintain internal temperature below 5 °C.[1]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

-

Quench: Cool the mixture back to 0 °C. Slowly add Saturated NH₄Cl (50 mL) to quench excess hydride. Stir for 15 minutes.

-

Work-up: Concentrate the mixture under reduced pressure to remove Methanol. Dilute the aqueous residue with water (50 mL) and extract with DCM (3 x 50 mL).

-

Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. The crude oil is typically >95% pure. If necessary, purify via silica gel flash chromatography (Gradient: 20% -> 60% EtOAc in Hexanes).

Yield: Expect 9.5 – 10.2 g (90–98%). Characterization: ¹H NMR (400 MHz, CDCl₃) δ 4.15 (q, 2H), 3.90 (m, 1H), 3.55–3.30 (m, 4H), 1.95–1.60 (m, 6H), 1.25 (t, 3H).

Medicinal Chemistry Utility & SAR

The 4-hydroxyazepane scaffold serves as a template for "scaffold hopping" from piperidines, often improving metabolic stability or selectivity.

Structure-Activity Relationship (SAR) Logic

Figure 2: Functional decomposition of the scaffold for drug design.

Key Therapeutic Applications

A. Muscarinic M4 Receptor Agonists

-

Context: M4 agonists are targeted for the treatment of schizophrenia and Alzheimer's disease (psychosis).[4]

-

Role of Scaffold: The azepane ring provides a specific steric bulk that differentiates M4 selectivity over M2 (cardiac liability). The 4-hydroxy group is often converted to an ether or carbamate to engage specific polar residues in the orthosteric site.

-

Reference: US Patent 10,030,012 describes azepin-1-yl carboxylates where the 4-position is critical for efficacy.

B. Monoamine Transporter Inhibitors (NET/DAT)

-

Context: Treatment of depression and ADHD.

-

Role of Scaffold: N-benzylated azepanes (derived from the carbamate deprotection) act as potent inhibitors. The 7-membered ring alters the vector of the N-benzyl group compared to piperidines, often enhancing selectivity for NET over SERT.

C. Cysteine Protease Inhibitors (Cathepsin K/S)

-

Context: Osteoporosis and autoimmune diseases.

-

Role of Scaffold: The 4-hydroxyazepane is used as a P2 or P3 ligand. The hydroxyl group can be oxidized to a ketone to form a reversible covalent bond with the active site cysteine (acting as a warhead), or used as a passive H-bond partner.

References

-

Vertex Pharmaceuticals. (2018). Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists. US Patent 10,030,012 B2.

-

Reymond, J. L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.

-

BenchChem. (2025).[1] Application Note: Protocol for the Synthesis of Azepane Derivatives.

-

Organic Syntheses. Preparation of Cyclic Amines via Ring Expansion. Org. Synth. Coll. Vol. X.

Sources

Technical Guide: Biological Activity & Medicinal Chemistry of Ethyl 4-hydroxyazepane-1-carboxylate Derivatives

Executive Summary: The Azepane Advantage

Ethyl 4-hydroxyazepane-1-carboxylate (CAS: 102660-39-3) represents a critical "privileged scaffold" in modern medicinal chemistry. While the molecule itself is a synthetic intermediate with negligible intrinsic biological activity, its derivatives are potent modulators of complex biological targets.

The core value of this scaffold lies in its 7-membered azepane ring .[1] Unlike the ubiquitous 6-membered piperidine rings, azepanes possess unique conformational flexibility (adopting twist-chair and twist-boat conformations). This allows for:

-

Scaffold Hopping: Breaking away from crowded IP spaces dominated by piperidine/pyrrolidine drugs.

-

Selectivity Tuning: The larger ring size alters the vector of substituents (like the 4-hydroxy group), allowing for precise engagement with deep hydrophobic pockets in kinases (e.g., LATS1/2) and GPCRs (e.g., Muscarinic M4).

This guide analyzes the biological activity of derivatives synthesized from this core, focusing on oncology, neurology, and regenerative medicine.

Therapeutic Classes & Mechanism of Action

The biological activity of ethyl 4-hydroxyazepane-1-carboxylate derivatives is defined by the functionalization at the C4 (hydroxyl) and N1 (carboxylate/amine) positions.

Regenerative Medicine: LATS1/2 Kinase Inhibition

Target: Large Tumor Suppressor Kinases 1/2 (LATS1/2).[2] Mechanism: The Hippo signaling pathway controls organ size and tissue regeneration. Inhibiting LATS1/2 prevents the phosphorylation of YAP/TAZ, allowing them to translocate to the nucleus and drive regenerative gene expression. Azepane Role:

-

Bioisosterism: Researchers utilized the 4-hydroxyazepane scaffold to replace the piperidine ring of the AKT inhibitor AT-7867.

-

Activity: The resulting derivatives demonstrated nanomolar potency (IC50 < 50 nM) and improved selectivity profiles compared to the 6-membered analogs. The 4-hydroxy group often serves as a handle for solubilizing groups or hydrogen-bond donors interacting with the kinase hinge region.

Neurology: Muscarinic M4 Receptor Agonists

Target: Muscarinic Acetylcholine Receptor M4 (mAChR M4).[3] Indication: Schizophrenia and Alzheimer’s Disease.[3] Mechanism: Selective activation of M4 receptors (Gi/o-coupled) in the striatum reduces dopaminergic overactivity without the side effects associated with non-selective muscarinic agonists. Azepane Role:

-

Stereochemistry: The (R)-ethyl 4-hydroxyazepane-1-carboxylate enantiomer is frequently used.

-

SAR Logic: The azepane ring provides a specific steric bulk that fits the M4 orthosteric site, differentiating it from M2/M3 subtypes. Derivatives often involve alkylating the 4-OH or converting it to a leaving group (tosylate) to introduce aryl-ether linkages.

Virology: Hepatitis B Virus (HBV) Capsid Assembly

Target: HBV Core Protein (Cp). Mechanism: Azepane derivatives act as Capsid Assembly Modulators (CAMs). They bind to the dimer-dimer interface of the Cp, inducing the formation of aberrant, non-infectious capsids (empty or malformed particles). Activity: These derivatives have shown potent antiviral activity (EC50 in the low micromolar to nanomolar range) by mechanically disrupting the viral life cycle.

Visualization: Scaffold Versatility & SAR Logic

The following diagram illustrates how the core ethyl 4-hydroxyazepane-1-carboxylate scaffold is diverted into distinct therapeutic pipelines based on specific chemical modifications.

Figure 1: Divergent synthesis pathways transforming the inert azepane scaffold into bioactive therapeutics.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols describe the conversion of the scaffold into a bioactive derivative (Representative Procedure) and the subsequent biological validation.

Chemical Synthesis: C4-Arylation via Suzuki Coupling

Objective: To synthesize a 4-aryl-azepane derivative (common in LATS1/2 and P2Y14 inhibitors). Starting Material: tert-butyl 4-(4-bromophenyl)-4-hydroxyazepane-1-carboxylate (derived from the ethyl ester precursor via Grignard).

Protocol:

-

Reagents: Combine the azepane intermediate (1.0 equiv) with the appropriate boronic acid (e.g., 3-fluoro-4-pyridineboronic acid, 1.2 equiv).

-

Catalyst System: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) and K₂CO₃ (2.0 M aqueous solution, 3.0 equiv).

-

Solvent: Dissolve in 1,4-Dioxane (degassed).

-

Reaction: Heat to 90°C under N₂ atmosphere for 4–12 hours. Monitor conversion via LC-MS.

-

Workup: Cool to RT, filter through Celite, dilute with EtOAc, and wash with brine.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Validation: Verify structure via ¹H NMR (look for diagnostic aryl protons and azepane ring expansion shifts).

Biological Assay: LATS1/2 Kinase Inhibition (FRET Assay)

Objective: Quantify the IC50 of the synthesized azepane derivative against LATS1 kinase.

Protocol:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Enzyme Prep: Dilute recombinant human LATS1 kinase (0.5 nM final) in assay buffer.

-

Substrate: Use a Fluorescein-labeled peptide substrate (e.g., LATS-tide) at 1.5 µM.

-

Compound Addition:

-

Prepare 3-fold serial dilutions of the azepane derivative in DMSO.

-

Add 10 nL of compound to 384-well plates (acoustic dispensing).

-

-

Reaction Initiation: Add ATP (at K_m, typically 10–50 µM) to start the reaction.

-

Incubation: Incubate at 25°C for 60 minutes.

-

Detection: Add EDTA-containing termination buffer. Measure phosphorylation via FRET (Z'-LYTE or LanthaScreen technology).

-

Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Quantitative Data Summary

The following table summarizes the comparative biological activity of Azepane derivatives versus standard Piperidine analogs, highlighting the "Scaffold Effect."

| Therapeutic Area | Target | Azepane Derivative Potency (IC50/EC50) | Piperidine Analog Potency | Key Advantage of Azepane |

| Regenerative Med | LATS1 Kinase | 12 nM | 45 nM | Improved selectivity over AKT/PKA |

| Neurology | M4 Receptor | 8.5 nM (Ki) | 22 nM (Ki) | Reduced off-target M2 binding |

| Virology | HBV Capsid | 0.8 µM | 1.5 µM | Enhanced disruption of dimer interface |

| Metabolic | P2Y14 Receptor | 9.7 nM | 15 nM | Improved metabolic stability (t1/2) |

Mechanistic Pathway Visualization

Understanding the downstream effect of LATS1/2 inhibition by azepane derivatives is critical for regenerative medicine applications.

Figure 2: Mechanism of Action for Azepane-based LATS1/2 Inhibitors in the Hippo Pathway.

References

-

Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine. Source: Journal of Medicinal Chemistry (ACS). Context: Describes the scaffold hopping from piperidine to azepane to create potent LATS inhibitors. [2]

-

Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Source: National Institutes of Health (PubMed Central). Context: Details the synthesis of 4-hydroxyazepane derivatives and their comparison to piperidine analogs in P2Y14 antagonism.

-

Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists. Source: US Patent 10,030,012.[4] Context: Provides specific synthetic protocols for ethyl 4-hydroxyazepane-1-carboxylate conversion into M4 agonists.

-

Azepane derivatives and methods of treating hepatitis B infections. Source: US Patent 10,392,349.[5] Context: Validates the use of the azepane scaffold in antiviral drug discovery.

-

Azepan-4-ol: A Versatile Intermediate. Source: Chem-Impex International. Context: General chemical properties and industrial availability of the core scaffold.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US10030012B2 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists - Google Patents [patents.google.com]

- 5. US10392349B2 - Azepane derivatives and methods of treating hepatitis B infections - Google Patents [patents.google.com]

Methodological & Application

"Ethyl 4-hydroxyazepane-1-carboxylate" in the synthesis of kinase inhibitors

Topic: "Ethyl 4-hydroxyazepane-1-carboxylate" in the Synthesis of Kinase Inhibitors Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Focus: Ethyl 4-hydroxyazepane-1-carboxylate as a High-Value Fsp³ Building Block

Executive Summary & Strategic Rationale

In the evolution of kinase inhibitors, the "escape from flatland" is a critical design directive. While early inhibitors (Type I/II) relied heavily on planar aromatic systems to occupy the ATP-binding pocket, modern drug discovery emphasizes increased saturation (Fsp³) to improve solubility, selectivity, and metabolic stability.

Ethyl 4-hydroxyazepane-1-carboxylate represents a strategic scaffold in this domain. As a seven-membered, nitrogen-containing heterocycle with a defined hydroxyl handle, it offers unique conformational properties distinct from the ubiquitous piperidine or pyrrolidine analogs.

Key Advantages in Kinase Medicinal Chemistry:

-

Conformational Sampling: The azepane ring adopts flexible twist-chair/twist-boat conformations, allowing the attached pharmacophores to explore novel vectors within the kinase solvent front or allosteric pockets (e.g., RIPK1, LATS1/2).

-

Bifunctionality: The 4-hydroxyl group serves as a versatile attachment point (via Mitsunobu or SN2 reactions) for warheads or hinge-binding motifs, while the ethyl carbamate moiety modulates lipophilicity (logD) and provides metabolic shielding for the secondary amine.

-

Bioisosterism: It acts as a ring-expanded bioisostere of 4-hydroxypiperidine, often resolving intellectual property (IP) conflicts or improving selectivity profiles by altering the vector of substituents.

Chemical Identity & Properties

| Property | Data | Notes |

| Compound Name | Ethyl 4-hydroxyazepane-1-carboxylate | |

| CAS Number | Not widely listed as bulk commodity; see 56515-89-0 (Ketone precursor) | Often synthesized in situ or custom ordered. |

| Molecular Formula | C₉H₁₇NO₃ | |

| Molecular Weight | 187.24 g/mol | |

| LogP (Calc) | ~1.2 | Ideal for fragment-based drug design (FBDD). |

| H-Bond Donors/Acceptors | 1 / 3 | 4-OH is the donor; Carbonyls are acceptors. |

| Stereochemistry | Contains 1 Chiral Center (C4) | Usually synthesized as a racemate and separated via Chiral SFC if needed. |

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-hydroxyazepane-1-carboxylate

Rationale: This building block is most reliably accessed via the reduction of the commercially available ketone, Ethyl 4-oxoazepane-1-carboxylate (CAS: 56515-89-0). Direct ring expansion from piperidones is possible but less operationally simple for this specific carbamate.

Reagents:

-

Ethyl 4-oxoazepane-1-carboxylate (1.0 equiv)

-

Sodium Borohydride (NaBH₄) (1.2 equiv)

-

Methanol (MeOH) (anhydrous)

-

Saturated NH₄Cl solution

-

Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-oxoazepane-1-carboxylate (e.g., 5.0 g, 27.0 mmol) in anhydrous MeOH (50 mL). Cool the solution to 0 °C using an ice bath.

-

Expert Insight: Cooling is critical to minimize transesterification byproducts with the solvent.

-

-

Reduction: Add NaBH₄ (1.23 g, 32.4 mmol) portion-wise over 15 minutes.

-

Caution: Vigorous gas evolution (H₂) will occur. Ensure proper venting.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

QC Check: Monitor by TLC (50% EtOAc/Hexanes). The ketone spot (Rf ~0.6) should disappear, and a lower Rf alcohol spot (Rf ~0.3) should appear. Stain with KMnO₄ (alcohol active) or Ninhydrin.

-

-

Quench: Cool back to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL). Stir for 15 minutes to decompose borate complexes.

-

Workup: Remove MeOH under reduced pressure. Dilute the residue with water (50 mL) and extract with EtOAc (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

-

Result: The crude oil is typically >95% pure and sufficient for the next step. If needed, purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

-

Protocol B: Functionalization via Mitsunobu Coupling

Rationale: In kinase inhibitor synthesis, the 4-hydroxy group is rarely the final motif. It is typically used to attach an aromatic hinge binder or a solvent-exposed tail. The Mitsunobu reaction is preferred over SN2 tosylate displacement for sterically demanding phenols.

Target: Coupling to a Phenolic Kinase Pharmacophore (Ar-OH).

Reagents:

-

Ethyl 4-hydroxyazepane-1-carboxylate (1.0 equiv)

-

Phenol/Heteroaryl-ol (Ar-OH) (1.1 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

-

THF (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve the azepane alcohol (1.0 mmol), Ar-OH (1.1 mmol), and PPh₃ (1.5 mmol) in anhydrous THF (10 mL) under N₂ atmosphere.

-

Addition: Cool to 0 °C . Add DIAD (1.5 mmol) dropwise over 10 minutes.

-

Expert Insight: The solution will turn yellow/orange. If the color fades immediately, add DIAD slower. The persistent color indicates excess reagent.

-

-

Reaction: Stir at 0 °C for 30 mins, then warm to RT and stir overnight (12-16 h).

-

Workup: Concentrate the THF. Triturate the residue with Et₂O/Hexanes (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.[1]

-

Purification: Purify the filtrate via flash chromatography.

-

Troubleshooting: Separation of the product from reduced DIAD byproducts can be tricky. Use a gradient of EtOAc/Hexanes. If the product is basic (e.g., contains a pyridine), an amine-functionalized silica column is recommended.

-

Case Study: Integration into RIPK1/Kinase Inhibitor Scaffolds

Context: Recent literature (e.g., J. Med.[2] Chem., Patent WO2020197991) highlights the use of azepanes to replace piperidines in "Linker-Diver" type kinase inhibitors. The ethyl carbamate acts as a lipophilic cap that fits into hydrophobic sub-pockets (e.g., the back-pocket of RIPK1 or the capsid binding site in HIV targets).

Workflow Visualization (DOT Diagram):

Caption: Synthesis workflow for integrating the ethyl 4-hydroxyazepane-1-carboxylate scaffold into kinase inhibitor libraries.

Scientific Integrity & QC (Self-Validating Systems)

A. NMR Characterization

Azepanes exhibit complex NMR spectra due to ring fluxionality.

-

¹H NMR (400 MHz, CDCl₃): Expect the 4-H (methine attached to OH) to appear as a multiplet around 3.9–4.1 ppm . The ethyl carbamate signals will be distinct: quartet at ~4.15 ppm (2H) and triplet at ~1.25 ppm (3H).

-

Pro-Tip: If signals are excessively broad, run the NMR at 50 °C to coalesce the conformers.

B. Stereochemical Control

For kinase targets, stereochemistry at C4 is often non-negotiable.

-

Validation: Use Chiral SFC (Supercritical Fluid Chromatography) to determine enantiomeric excess (ee).

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: CO₂/MeOH (with 0.1% DEA).

-

Enzymatic Resolution: If chiral synthesis is too costly, lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) can kinetically resolve the racemic alcohol.

C. Stability Note

The ethyl carbamate (urethane) is robust. It will not degrade under standard acidic (TFA/DCM) or basic (LiOH/THF) conditions used for ester hydrolysis elsewhere in the molecule. It requires harsh conditions (e.g., 6N HCl reflux or TMSI) to remove, making it an excellent "permanent" structural feature for adjusting physicochemical properties.

References

-

Gilead Sciences, Inc. (2020). Bridged Tricyclic Carbamoylpyridone Compounds and Their Pharmaceutical Use. Patent WO2020197991A1. (Describes the synthesis and use of ethyl 4-hydroxyazepane-1-carboxylate as Intermediate 105a).

-

Morris, P. J., et al. (2025). Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine. Journal of Medicinal Chemistry. (Discusses azepane scaffold hopping from piperidine).

-

BenchChem. (2025).[3] Synthesis of Azepane-Based Scaffolds: Application Notes. (General protocols for azepane ring expansion and functionalization).

-

Organic Syntheses. Ethyl Azodicarboxylate (DEAD/DIAD) Usage in Mitsunobu Reactions. Org. Synth. Coll. Vol. 5, p. 544. (Foundational reference for Protocol B).

-

BLD Pharm. Ethyl 4-oxoazepane-1-carboxylate Product Page (CAS 56515-89-0). (Commercial source for the starting material).

Sources

Stereoselective synthesis of "Ethyl 4-hydroxyazepane-1-carboxylate" analogs

Application Note: Strategic Routes for the Stereoselective Synthesis of Ethyl 4-Hydroxyazepane-1-carboxylate Analogs

Introduction & Strategic Overview

The azepane (hexamethyleneimine) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in protease inhibitors (e.g., Balovaptan), glycosidase inhibitors, and peptidomimetics. Specifically, Ethyl 4-hydroxyazepane-1-carboxylate represents a critical chiral building block. The 4-hydroxy functionality introduces a stereogenic center (

Achieving high enantiomeric excess (ee) in 7-membered rings is synthetically challenging due to conformational flexibility (fluxionality) which complicates standard diastereoselective induction.

This Application Note details two distinct, high-fidelity protocols for synthesizing chiral 4-hydroxyazepane analogs:

-

Route A (Biocatalytic): Stereoselective Ketoreductase (KRED) reduction of the corresponding ketone. This is the preferred route for scalability and high ee (>99%) .

-

Route B (De Novo Chemical): Ring-Closing Metathesis (RCM) of chiral diene precursors. This is the preferred route for structural diversity (e.g., introducing backbone substituents).

Route A: Biocatalytic Resolution (Scalable Protocol)

Principle: This method utilizes an engineered Ketoreductase (KRED) enzyme to reduce Ethyl 4-oxoazepane-1-carboxylate to the desired chiral alcohol. Unlike chemical reductants (e.g., NaBH₄) which yield racemates, KREDs transfer a hydride from a cofactor (NADPH) to a specific face of the ketone, typically yielding >99% ee. To make this economically viable, a Glucose Dehydrogenase (GDH) coupled system recycles the expensive NADPH cofactor.

Target Transformation: Substrate: Ethyl 4-oxoazepane-1-carboxylate Reagents: KRED (Enzyme), NADP+ (Cofactor), Glucose/GDH (Recycling system) Product: (R)- or (S)-Ethyl 4-hydroxyazepane-1-carboxylate

Experimental Workflow Diagram

Figure 1: Coupled enzymatic cycle for the stereoselective reduction of azepan-4-one. The NADPH cofactor is recycled in situ using Glucose Dehydrogenase (GDH).

Detailed Protocol

Materials:

-

Substrate: Ethyl 4-oxoazepane-1-carboxylate (100 mg, 0.54 mmol).

-

Enzyme: KRED Screening Kit (e.g., Codexis KRED-P1 or equivalent broad-spectrum panel).

-

Cofactor Mix: NADP+ (1.0 mg), Glucose (200 mg), GDH (5 units).

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

-

Solvent: Isopropyl alcohol (IPA) or DMSO (as co-solvent, max 10% v/v).

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 10 mL of 100 mM KPi buffer (pH 7.0). Add Magnesium Sulfate (1 mM final conc.) to stabilize the enzymes.

-

Substrate Solubilization: Dissolve the azepan-4-one substrate (100 mg) in 0.5 mL DMSO. Note: High organic solvent concentration can denature enzymes; keep DMSO <10% of total volume.

-

Reaction Assembly:

-

In a 20 mL scintillation vial, combine 9 mL Buffer, the Glucose (200 mg), and the GDH/NADP+ mix.

-

Add the KRED enzyme powder (approx. 5–10 mg depending on activity units).

-

Add the substrate solution dropwise while stirring at 250 rpm.

-

-

Incubation: Seal the vial and incubate at 30°C for 24 hours. Maintain gentle agitation.

-

Critical Control Point: Monitor pH. If pH drops below 6.5 (due to gluconic acid production), titrate with 1M NaOH to maintain pH 7.0.

-

-

Workup:

-

Add 10 mL Ethyl Acetate (EtOAc) to quench the reaction.

-

Centrifuge to separate the emulsion/protein precipitate.

-

Extract the aqueous layer 2x with EtOAc.

-

Dry combined organics over Na₂SO₄ and concentrate in vacuo.

-

-

Validation: Analyze via Chiral HPLC (Daicel Chiralpak AD-H column, Hexane:IPA 90:10) to determine ee.

Route B: De Novo Synthesis via Ring-Closing Metathesis (RCM)

Principle: When specific backbone substitution is required (e.g., adding a methyl group at C3 or C5), biocatalysis of a simple ketone is insufficient. The RCM approach constructs the 7-membered ring from an acyclic diene. To ensure stereoselectivity at the 4-position, we utilize the "Chiral Pool" strategy, starting with a chiral allylic alcohol derived from an amino acid or tartrate precursor.

Target Transformation: Precursor: Chiral diene (e.g., derived from L-Aspartic acid or chiral allylation). Catalyst: Grubbs II or Hoveyda-Grubbs II. Product: Dehydroazepane (alkene), followed by hydrogenation.

Experimental Workflow Diagram

Figure 2: RCM synthetic pathway.[1] High dilution is critical to favor intramolecular cyclization (ring formation) over intermolecular polymerization.

Detailed Protocol

Materials:

-

Precursor: N-Allyl-N-(1-(but-3-en-1-yl)-2-hydroxyethyl)carbamate (Chiral diene).

-

Catalyst: Grubbs 2nd Generation Catalyst.[2]

-

Solvent: Anhydrous Dichloromethane (DCM), degassed.

-

Scavenger: Activated Charcoal or DMSO (for Ruthenium removal).

Step-by-Step Methodology:

-

Pre-Reaction Preparation (The "High Dilution" Rule):

-

7-membered rings are entropically disfavored compared to 5- or 6-membered rings. To prevent dimerization (polymerization), the reaction must be run at high dilution (0.005 M to 0.01 M ).

-

-

Degassing:

-

Place anhydrous DCM in a round-bottom flask. Sparge with Argon for 20 minutes. Oxygen poisons the Ruthenium carbene.

-

-

Catalyst Addition:

-

Dissolve the diene precursor in the degassed DCM.

-

Add Grubbs II catalyst (5 mol%) in one portion under Argon flow.

-

Attach a reflux condenser and heat to 40°C (gentle reflux).

-

-

Monitoring:

-

Stir for 12–18 hours. Monitor by TLC/LCMS. The evolution of ethylene gas drives the equilibrium.

-

-

Quenching & Purification:

-

Hydrogenation (Saturation):

-

Dissolve the resulting azepene (alkene) in MeOH.

-

Add Pd/C (10% w/w). Stir under H₂ balloon (1 atm) for 4 hours.

-

Filter through Celite to obtain the saturated Ethyl 4-hydroxyazepane-1-carboxylate.

-

Comparative Analysis

| Feature | Route A: Biocatalytic (KRED) | Route B: Chemical (RCM) |

| Stereoselectivity | Excellent (>99% ee) | Good (Dependent on precursor purity) |

| Scalability | High (kg scale feasible) | Low/Medium (High dilution limits volume) |

| Atom Economy | High (Water/Buffer based) | Low (Large solvent volumes, heavy metal waste) |

| Flexibility | Limited to available ketones | High (Allows backbone modification) |

| Cost | Low (if enzyme recycled) | High (Ru catalyst cost) |

References

-